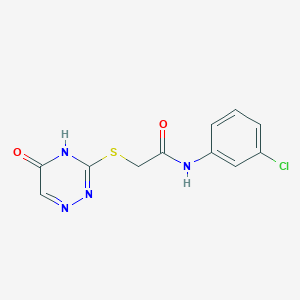

N-(3-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Description

N-(3-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a triazine-thioacetamide derivative characterized by a 1,2,4-triazin-3-yl core substituted with a thioacetamide group and a 3-chlorophenyl moiety. Its molecular formula is C₁₁H₉ClN₄O₂S, with a calculated molecular weight of 296.7 g/mol. The 3-chlorophenyl group introduces electron-withdrawing effects, while the triazinone ring contributes to hydrogen-bonding capabilities, influencing its physicochemical and pharmacological behavior .

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O2S/c12-7-2-1-3-8(4-7)14-10(18)6-19-11-15-9(17)5-13-16-11/h1-5H,6H2,(H,14,18)(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFIYRCXYAKDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(3-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies from the literature.

The compound has the following chemical characteristics:

- Molecular Formula : C11H10ClN5O2S

- Molecular Weight : 311.75 g/mol

- CAS Number : 898622-11-2

Synthesis

The synthesis of N-(3-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide typically involves the reaction of chlorinated phenyl derivatives with triazine-based thioacetamides. The synthetic route often includes multiple steps to ensure the correct functional groups are introduced.

Anticancer Activity

Research indicates that compounds similar to N-(3-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast cancer) | 1.1 |

| Compound B | HCT116 (Colon cancer) | 2.6 |

| Compound C | HepG2 (Liver cancer) | 1.4 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

In addition to its anticancer properties, N-(3-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide has shown promising antimicrobial activity. Studies demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

The compound’s mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure–Activity Relationship (SAR)

The SAR studies reveal that the presence of specific functional groups significantly influences the biological activity of triazine derivatives. For example:

- Chloro Substitution : Enhances lipophilicity and cellular uptake.

- Thioamide Group : Contributes to increased potency against cancer cells.

- Triazine Ring : Essential for maintaining biological activity due to its ability to interact with target proteins.

Case Studies

Several case studies have highlighted the efficacy of N-(3-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide in preclinical trials:

- Study on MCF-7 Cell Line : This study reported an IC50 value of 1.1 µM for the compound when tested against human breast cancer cells, demonstrating its potential as a lead compound for further development.

- Antibacterial Evaluation : In vitro tests showed that the compound exhibited significant antibacterial activity against E. coli and S. aureus, suggesting its potential use as an antimicrobial agent in clinical settings.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural variations, molecular weights, and biological activities of compounds sharing the triazin-thioacetamide core:

Key Observations:

- Substituent Effects: The 3-chlorophenyl group in the target compound contrasts with 4-nitrophenyl (strong electron-withdrawing) in CAS 577754-32-6 and 2-cyanophenyl (moderate electron-withdrawing) in CAS 313481-39-7. These substitutions influence solubility and binding to biological targets . The 4-amino-6-(4-methylbenzyl) substitution in CAS 886957-88-6 increases molecular weight (~415.9 g/mol) compared to the target compound (~296.7 g/mol), likely enhancing lipophilicity and altering pharmacokinetics .

Biological Activity :

- Compound 81f, a phosphonic acid derivative, exhibits high antioxidant activity , attributed to its ability to scavenge free radicals via the phosphonate group .

- Benzenesulfonamide-triazine hybrids (e.g., derivatives in ) show anticancer activity linked to apoptosis induction, suggesting that analogous modifications in the target compound could enhance cytotoxicity .

QSAR and Metabolic Stability

QSAR Insights :

Antioxidant vs. Anticancer Activity :

- Phosphonate-containing derivatives (e.g., 81f) prioritize antioxidant activity, whereas alkylthio-benzenesulfonamides () favor anticancer effects. The target compound’s lack of these groups suggests intermediate properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chlorophenyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a mixture of 3-amino-1,2,4-triazin-5(4H)-one derivatives with 2-chloro-N-(3-chlorophenyl)acetamide in ethanol with sodium acetate as a base (85% yield, 30 min reflux) is effective . TLC monitoring (e.g., silica gel, ethyl acetate/hexane) ensures reaction completion, followed by recrystallization from ethanol-dioxane mixtures for purity .

- Optimization : Adjusting molar ratios (e.g., 1:1 substrate-to-reagent), solvent polarity (ethanol vs. acetonitrile), and reaction time (30 min to 4 h) can improve yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Key Techniques :

- NMR : H-NMR (δ 7.0–8.0 ppm for aromatic protons, δ 3.5–4.5 ppm for methylene groups) and C-NMR confirm structural integrity .

- Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 540 [M] for analogs) and fragmentation patterns .

- FTIR : Bands at 1650–1750 cm (C=O stretching) and 1250–1350 cm (C-S) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally related 1,2,4-triazole/oxadiazole derivatives?

- Approach :

- Assay Variability : Compare MIC values across standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab discrepancies .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO) to the phenyl ring to enhance antimicrobial activity, as seen in analogs with 2,4-dimethoxyphenyl substituents (MIC: 1.56 µg/mL against S. aureus) .

- Synergistic Studies : Test combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiation effects .

Q. What computational strategies predict the compound’s reactivity and binding modes?

- Methods :

- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., 4.5–5.0 eV) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., E. coli DNA gyrase, binding energy ≤ -8.0 kcal/mol) .

- MESP Mapping : Identify regions of negative potential near the triazinone ring for hydrogen bonding .

Q. What are the key structure-activity relationships (SAR) for analogs of this compound?

- Critical Substituents :

- Chlorophenyl Group : Enhances lipophilicity and membrane penetration (logP ~2.5) .

- Triazinone Core : The 5-oxo group is essential for hydrogen bonding with enzyme active sites (e.g., fungal CYP51) .

- Thioacetamide Linkage : Sulfur atoms improve redox activity and metal chelation (IC: 12 µM for Fe binding) .

Q. How should stability and degradation studies be designed for this compound?

- Protocols :

- Storage : Store at 2–8°C in amber glass vials under inert gas (N) to prevent hydrolysis .

- Forced Degradation : Expose to UV light (254 nm, 72 h) and acidic/alkaline conditions (0.1 M HCl/NaOH, 24 h) to identify degradation products via HPLC-MS .

- Kinetics : Monitor half-life (t) in aqueous buffers (pH 7.4, 37°C) using UV-Vis spectroscopy .

Data Contradiction and Validation

Q. Why do some studies report weak antifungal activity despite structural similarity to potent analogs?

- Possible Reasons :

- Substituent Positioning : Meta-substitution on the phenyl ring (vs. para) reduces steric compatibility with fungal CYP51 .

- Assay Sensitivity : Differences in fungal strains (e.g., C. albicans vs. A. fumigatus) affect MIC values .

- Validation : Repeat assays under standardized conditions (e.g., RPMI-1640 media, 48 h incubation) and cross-validate with cytotoxicity data (e.g., IC > 50 µM for mammalian cells) .

Methodological Recommendations

Q. What in vitro models are suitable for evaluating anticancer potential?

- Models :

- Cell Lines : Use MCF-7 (breast) and A549 (lung) with MTT assays (72 h exposure, IC calculation) .

- Mechanistic Studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction .

- Controls : Compare with doxorubicin (IC: 0.1–1.0 µM) and validate via Western blot (caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.